molecular formula C15H13ClFN3O B2500748 N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415542-61-7

N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2500748
CAS RN: 2415542-61-7
M. Wt: 305.74
InChI Key: QPYOELAHZDJPIL-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been studied for their potential anticancer properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, a similar compound, gefitinib, is synthesized in a three-step process from readily available starting materials. This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of gefitinib .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the specific substituents attached to the quinazoline core. For example, gefitinib, a quinazoline derivative, has a 3-chloro-4-fluorophenyl group and a 3-morpholinopropoxy group attached to the quinazoline core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without specific information on the compound , it’s difficult to provide accurate details .

Mechanism of Action

While the specific mechanism of action for this compound is not known, some quinazoline derivatives are known to inhibit the tyrosine kinase associated with the epidermal growth factor receptor (EGFR), which is often overexpressed in certain human carcinoma cells .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some quinazoline derivatives are classified as hazardous due to their flammability and potential toxicity .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential therapeutic applications, particularly in the context of cancer treatment .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O/c16-11-7-9(5-6-12(11)17)20-15(21)14-10-3-1-2-4-13(10)18-8-19-14/h5-8H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYOELAHZDJPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

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